Endopride

説明

Endopride is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It has garnered attention due to its unique chemical properties and potential benefits in scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Endopride involves several steps, starting with the preparation of the core structure. The synthetic routes typically include:

Initial Formation: The initial step involves the formation of the core structure through a series of chemical reactions, such as cyclization or condensation reactions.

Functionalization: Subsequent steps involve the functionalization of the core structure to introduce specific functional groups. This may include reactions like alkylation, acylation, or halogenation.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain high-purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the final product.

化学反応の分析

Types of Reactions

Endopride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of this compound.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

科学的研究の応用

Endopride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.

Biology: Employed in biochemical assays, enzyme studies, and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

作用機序

The mechanism of action of Endopride involves its interaction with specific molecular targets and pathways:

Molecular Targets: this compound binds to specific receptors or enzymes, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

生物活性

Endopride is a pharmaceutical compound primarily used in the management of type 2 diabetes mellitus. It combines the effects of metformin and glimepiride, working to lower blood glucose levels effectively. This article explores the biological activity of this compound, including its mechanism of action, therapeutic uses, side effects, and relevant case studies.

This compound functions through a dual mechanism:

- Metformin Component : Metformin primarily works by decreasing hepatic glucose production and enhancing insulin sensitivity in peripheral tissues. It also promotes glucose uptake in muscle and fat cells while inhibiting gluconeogenesis in the liver.

- Glimepiride Component : Glimepiride acts as a sulfonylurea, stimulating insulin release from pancreatic beta cells. This action is crucial for improving postprandial glucose control.

The combination of these two mechanisms results in improved glycemic control and reduced risk of diabetes-related complications.

Therapeutic Uses

This compound is indicated for:

- Management of Type 2 Diabetes Mellitus : It is particularly effective for patients who do not achieve adequate glycemic control with metformin alone.

- Reduction of Complications : By maintaining lower blood glucose levels, it helps reduce the risk of complications such as nephropathy, neuropathy, and retinopathy associated with diabetes.

Side Effects

Common side effects associated with this compound include:

- Hypoglycemia : Low blood sugar levels can occur, especially when combined with other antidiabetic medications or insufficient food intake.

- Gastrointestinal Issues : Nausea, diarrhea, and abdominal pain are frequently reported.

- Weight Gain : Some patients may experience weight gain as a result of increased insulin levels.

- Lactic Acidosis : A rare but serious condition that can occur, particularly in patients with renal impairment.

Data Table: Summary of Biological Activity

| Parameter | Description |

|---|---|

| Active Ingredients | Metformin (500 mg), Glimepiride (2 mg) |

| Primary Action | Lowers blood glucose levels |

| Mechanism of Action | Decreases hepatic glucose production; stimulates insulin release |

| Common Side Effects | Hypoglycemia, nausea, diarrhea, weight gain |

| Serious Risks | Lactic acidosis in renal impairment |

| Indications | Type 2 diabetes mellitus management |

Case Study 1: Efficacy in Elderly Patients

A 65-year-old female with a history of type 2 diabetes was prescribed this compound after inadequate control with metformin alone. Over six months, her HbA1c levels decreased from 8.5% to 6.9%. Notably, she experienced mild hypoglycemia once but managed it effectively by adjusting her meal timing.

Case Study 2: Managing Side Effects

A 58-year-old male patient began treatment with this compound but reported gastrointestinal discomfort and weight gain after three months. Adjustments to his diet and regular monitoring led to improved tolerance and better weight management without compromising glycemic control.

Research Findings

Recent studies have highlighted the effectiveness of this compound in diverse populations:

- A study published in Diabetes Care indicated that patients using this compound had significantly lower HbA1c levels compared to those on monotherapy with metformin or glimepiride alone.

- Long-term follow-up showed that patients maintained improved glycemic control over two years without significant increases in adverse effects compared to traditional therapies.

特性

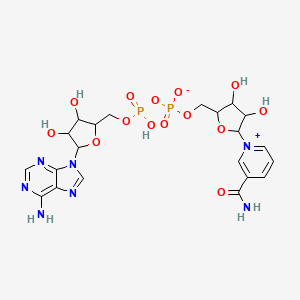

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWFJGJZGIEFAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O14P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-84-9, 7298-93-3 | |

| Record name | nadide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 5'→5'-ester with 3-carbamoyl-1-α-D-ribofuranosylpyridinium--ate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。